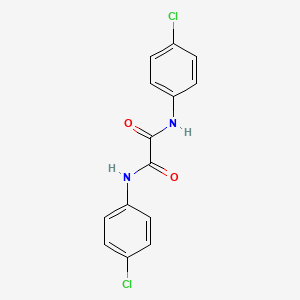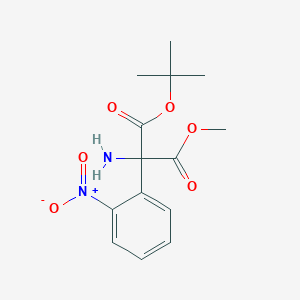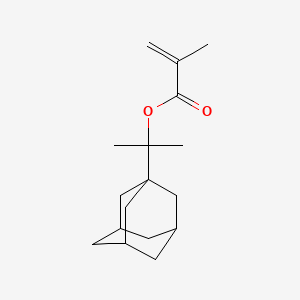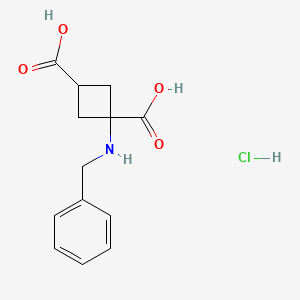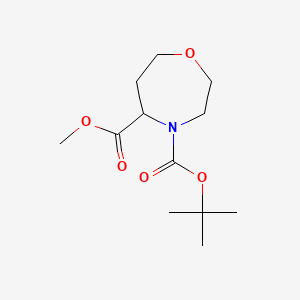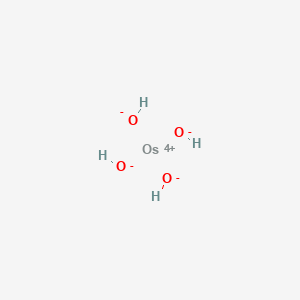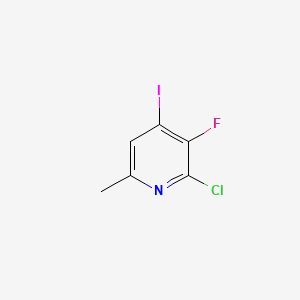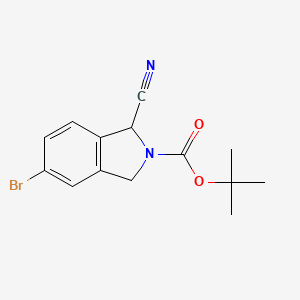
Tert-buty 5-bromo-1-cyanoisoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate typically involves the bromination of isoindoline derivatives followed by the introduction of a cyano group. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The cyano group can be introduced using reagents like sodium cyanide (NaCN) under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate often involve large-scale bromination and cyanation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of various substituted isoindoline derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxo derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Biological Studies: Employed in the development of inhibitors for enzymes such as dipeptidyl peptidase 8/9 (DPP8/9), which are involved in various biological processes.
Industrial Chemistry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific end products synthesized from this intermediate. For example, inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) derived from this compound can modulate enzyme activity and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 5-bromoisoindoline-2-carboxylate: Lacks the cyano group but shares similar structural features.
N-Boc-5-bromoindole: Contains a tert-butyl carbamate protecting group and a bromine atom on the indole ring.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A structurally related compound with different substituents.
Uniqueness
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is unique due to the presence of both a bromine atom and a cyano group on the isoindoline ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C14H15BrN2O2 |
|---|---|
Peso molecular |
323.18 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-1-cyano-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-9-6-10(15)4-5-11(9)12(17)7-16/h4-6,12H,8H2,1-3H3 |
Clave InChI |
VCQHZYFTOIPRNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C1C#N)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


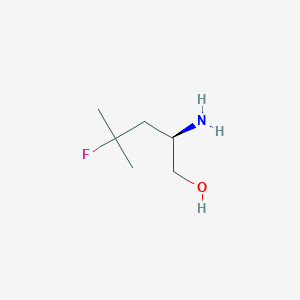
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
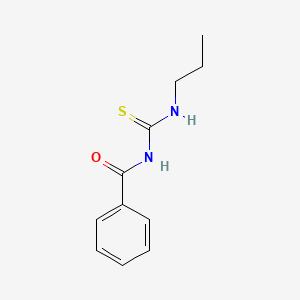

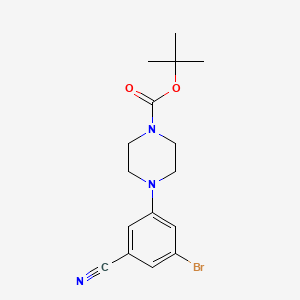
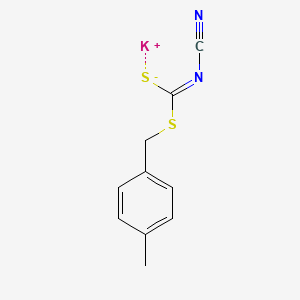
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
